N-(2-Chloroethyl)-N-nitrosoacetamide

Description

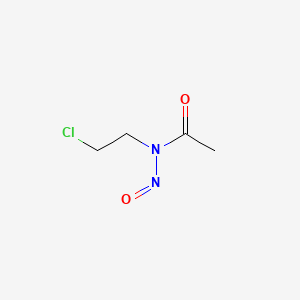

Structure

3D Structure

Properties

CAS No. |

64057-51-8 |

|---|---|

Molecular Formula |

C4H7ClN2O2 |

Molecular Weight |

150.56 g/mol |

IUPAC Name |

N-(2-chloroethyl)-N-nitrosoacetamide |

InChI |

InChI=1S/C4H7ClN2O2/c1-4(8)7(6-9)3-2-5/h2-3H2,1H3 |

InChI Key |

HPVMVBSBKXPUMG-UHFFFAOYSA-N |

SMILES |

CC(=O)N(CCCl)N=O |

Canonical SMILES |

CC(=O)N(CCCl)N=O |

Other CAS No. |

64057-51-8 |

Synonyms |

CENU N-(2-chloroethyl)-N-nitrosoacetamide |

Origin of Product |

United States |

Synthetic Methodologies for N 2 Chloroethyl N Nitrosoacetamide and Analogues

Direct Nitrosation Approaches

The most straightforward method for preparing N-(2-chloroethyl)-N-nitrosoacetamide is through the direct nitrosation of its non-nitrosated precursor, N-(2-chloroethyl)acetamide. This electrophilic substitution reaction typically involves treating the amide with a suitable nitrosating agent under acidic conditions.

The common nitrosating agent is sodium nitrite (B80452) (NaNO₂), which, in the presence of a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), generates the active nitrosating species, such as the nitrosonium ion (NO⁺). The reaction is generally performed in an aqueous medium or a mixture of water and an organic solvent at low temperatures, typically between 0°C and 10°C, to minimize degradation of the thermally sensitive N-nitroso product.

The reaction mechanism involves the nucleophilic attack of the amide nitrogen on the electrophilic nitrosating agent, followed by deprotonation to yield the final N-nitrosoacetamide. The efficiency of the reaction is highly dependent on maintaining a low temperature and acidic pH.

Table 1: Typical Reaction Conditions for Direct Nitrosation

| Parameter | Condition | Purpose |

| Starting Material | N-(2-Chloroethyl)acetamide | The amide precursor to be nitrosated. |

| Nitrosating Agent | Sodium Nitrite (NaNO₂) | Source of the nitroso group. |

| Acidic Medium | Acetic Acid, HCl | To generate the active nitrosating species. |

| Solvent | Water, Dichloromethane | To dissolve reactants and facilitate the reaction. |

| Temperature | 0–10°C | To prevent decomposition of the product. pharm.or.jp |

| Reaction Time | 2–6 hours | To ensure complete conversion. google.com |

Chloroacetylation Routes and Subsequent Nitrosation

An alternative, two-step synthetic strategy involves first synthesizing the N-(2-chloroethyl)acetamide precursor, followed by its nitrosation as described above. This route is particularly useful when the starting material is 2-chloroethylamine (B1212225) rather than its acetylated form.

Step 1: Chloroacetylation of 2-Chloroethylamine The initial step is the N-acetylation of 2-chloroethylamine or its hydrochloride salt. ijpsr.info This is typically achieved by reacting the amine with an acetylating agent such as chloroacetyl chloride in the presence of a base. researchgate.netresearchgate.net The base, often an amine like triethylamine (B128534) or even an excess of the starting amine, serves to neutralize the hydrochloric acid byproduct generated during the reaction. researchgate.net The reaction is usually carried out in an inert aprotic solvent like dichloromethane. researchgate.net

Step 2: Nitrosation The N-(2-chloroethyl)acetamide synthesized in the first step is then isolated and subjected to nitrosation. As detailed in the direct nitrosation approach, this is accomplished by reacting the amide with sodium nitrite in an acidic solution at reduced temperatures to yield this compound. pharm.or.jp

Table 2: Two-Step Synthesis Overview

| Step | Reactants | Reagents | Solvent | Key Conditions |

| 1. Chloroacetylation | 2-Chloroethylamine HCl | Chloroacetyl Chloride, Triethylamine | Dichloromethane | Stirring at room temp. ijpsr.inforesearchgate.net |

| 2. Nitrosation | N-(2-Chloroethyl)acetamide | Sodium Nitrite, Acetic Acid | Water/Dichloromethane | 0–10°C pharm.or.jp |

Exploration of Alternative Precursors and Reaction Conditions

Research into the synthesis of this compound and its precursors has explored various starting materials and reaction conditions to optimize yield, purity, and process safety.

One area of exploration involves alternative methods for synthesizing the key precursor, 2-chloroethylamine hydrochloride. Traditionally prepared from ethanolamine (B43304) and thionyl chloride, which can be hazardous, alternative routes have been developed. One such method involves the reaction of ethanolamine with hydrogen chloride gas in the presence of an organic acid catalyst, which avoids the use of thionyl chloride and the production of sulfur dioxide gas. google.com Another patented process describes reacting 2-hydroxyethylamine hydrochloride with thionyl chloride using substoichiometric amounts of a carboxylic acid as a solvent, which improves handling and product purity. google.com

Furthermore, microbial synthesis has been noted as an alternative pathway for producing related nitrosylated compounds. For instance, certain soil bacteria can produce N-(2-hydroxy-5-nitrosophenyl)acetamide from 2-acetamidophenol, suggesting that biocatalytic routes could be a potential, though currently less common, avenue for generating nitroso compounds under specific environmental conditions. mdpi.com

Purification and Characterization Techniques in Synthetic Studies

The successful synthesis of this compound requires robust purification and characterization methods to ensure the identity and purity of the final product.

Purification: Following synthesis, the crude reaction mixture is typically subjected to a workup procedure. This often involves extraction of the product from the aqueous reaction medium into an immiscible organic solvent, such as dichloromethane. pharm.or.jp The organic layer is then washed with water and brine to remove residual acid and inorganic salts. After drying the organic phase over an anhydrous drying agent like sodium sulfate, the solvent is removed under reduced pressure. pharm.or.jp For higher purity, column chromatography is a common technique. Using a stationary phase like silica (B1680970) gel (Kieselgel 60), the compound can be separated from unreacted starting materials and byproducts. pharm.or.jp

Characterization: The structure and identity of this compound are confirmed using a combination of spectroscopic and analytical techniques.

Table 3: Characterization Data for this compound and its Precursor

| Property | N-(2-Chloroethyl)acetamide (Precursor) | This compound (Product) | Reference |

| Molecular Formula | C₄H₈ClNO | C₄H₇ClN₂O₂ | sigmaaldrich.comnist.gov |

| Molecular Weight | 121.57 g/mol | 150.56 g/mol | sigmaaldrich.comnist.gov |

| CAS Number | 7355-58-0 | 64057-51-8 | sigmaaldrich.comnist.gov |

| Appearance | Solid | - | sigmaaldrich.com |

| Infrared (IR) Spectroscopy | Characteristic peaks for amide N-H and C=O stretching. | Expect disappearance of N-H stretch; presence of N-N=O and amide C=O stretching. | |

| Mass Spectrometry (MS) | Electron ionization shows a molecular ion peak corresponding to its mass. | Confirms the molecular weight and fragmentation pattern consistent with the structure. | nist.gov |

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectra confirm the number and connectivity of protons and carbons. | NMR shifts would change significantly upon introduction of the nitroso group. |

Synthesis of Isotopically Labeled Analogues for Mechanistic Investigations

To investigate reaction mechanisms, metabolic pathways, and interactions with biological macromolecules, isotopically labeled analogues of this compound are synthesized. Labeling with stable or radioactive isotopes allows researchers to trace the fate of the molecule or specific atoms within it.

Common isotopes used for labeling include Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), Deuterium (²H), and radioactive isotopes like Carbon-14 (¹⁴C) or Phosphorus-32 (³²P) in related studies. nih.gov The synthesis of these labeled analogues follows the same chemical routes described previously, but starts with an isotopically enriched precursor.

For example, to create a ¹³C-labeled version, one might start with ¹³C-labeled chloroacetyl chloride or 2-chloroethylamine. The labeled precursor is then carried through the chloroacetylation and/or nitrosation steps to produce the final labeled product.

These labeled compounds are invaluable in mechanistic studies. For instance, studies on related N-(2-chloroethyl)-N-nitrosoureas have utilized ³²P-end-labeled DNA to determine the sequence specificity of DNA alkylation, a process that is fundamental to their biological activity. nih.gov By observing where the radiolabel ends up, scientists can map the precise interaction sites on a DNA strand. Similarly, ¹⁵N labeling could be used to elucidate the decomposition mechanism of the nitroso group under physiological conditions.

Chemical Reactivity and Reaction Pathways of N 2 Chloroethyl N Nitrosoacetamide

Electrophilic Nature and General Reactivity Patterns

The chemical behavior of N-aryl 2-chloroacetamides, a related class of compounds, underscores the electrophilic nature of the C-Cl bond. The reactivity of these compounds is largely defined by the facile replacement of the chlorine atom by various nucleophiles. researchgate.net This substitution can sometimes be followed by intramolecular cyclization, highlighting the dual reactivity of the molecule. researchgate.net

Nucleophilic Substitution Reactions Involving the Chloroethyl Moiety

The 2-chloroethyl group is a primary site for nucleophilic attack, making substitution reactions a key feature of the compound's chemical profile. The carbon atom adjacent to the chlorine is electron-deficient and readily reacts with a wide range of nucleophiles.

Reactions with Amine Nucleophiles

Primary and secondary amines are effective nucleophiles that react with the chloroethyl group, typically through an SN2 mechanism. youtube.com All amines possess a lone pair of electrons on the nitrogen atom, which is attracted to electrophilic centers. libretexts.org The reaction of an amine with the chloroethyl moiety results in the displacement of the chloride ion and the formation of a new carbon-nitrogen bond, yielding an amino-substituted derivative. libretexts.orglibretexts.org

The initial reaction between a primary amine and N-(2-Chloroethyl)-N-nitrosoacetamide would form the salt of a secondary amine. libretexts.org If an excess of the primary amine is present, it can deprotonate this salt to yield the free secondary amine. libretexts.org However, the newly formed secondary amine is also nucleophilic and can react further with another molecule of this compound, potentially leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts, a common issue of polyalkylation in such reactions. libretexts.orglibretexts.org The nucleophilicity of amines, and thus the reaction rate, is influenced by factors such as basicity and steric hindrance. masterorganicchemistry.com

Reactions with Thiol Nucleophiles

Thiol nucleophiles, particularly the thiolate anions (RS⁻), are highly reactive towards the chloroethyl group. Biologically relevant thiols such as L-cysteine and glutathione (B108866) are of significant interest. unesp.brresearchgate.net The reaction proceeds via nucleophilic attack of the sulfur atom on the electrophilic carbon, displacing the chloride.

Kinetic studies on the reaction of thiols with electrophiles show that the reactions are often pH-dependent, as the concentration of the more nucleophilic thiolate form increases with pH. nih.govmdpi.com For instance, the reaction of L-cysteine and L-glutathione with acrylamide, another electrophile, demonstrates pseudo-first-order kinetics where the rate is influenced by pH and temperature. mdpi.com A similar principle applies to reactions with the chloroethyl group. The reaction between N-methyl-N-nitroso-p-toluenesulfonamide (MNTS) and cysteine has been shown to proceed through the thiolate to form a nitrosothiol. nih.gov

The interaction with thiols can also involve the nitroso group. In some cases, a transnitrosation reaction can occur, where the nitroso group is transferred from the nitrosamide to the sulfur atom of the thiol, forming an S-nitrosothiol (RSNO). nih.gov

Below is a table summarizing kinetic data for the reaction of L-cysteine and L-glutathione with an electrophile at pH 7.3, illustrating the typical reactivity of these thiols.

| Temperature (°C) | L-Cysteine kobs (10⁻⁴ s⁻¹) | L-Glutathione kobs (10⁻⁴ s⁻¹) |

| 25 | 0.28 | 0.81 |

| 35 | 0.58 | 1.12 |

| 45 | 1.14 | 1.62 |

| 55 | 2.18 | 2.24 |

| Data derived from studies on acrylamide, presented for illustrative purposes of thiol reactivity. mdpi.com |

Formation and Reactivity of Aziridinium (B1262131) Ion Intermediates

A critical reaction pathway for this compound involves intramolecular nucleophilic attack. The nitrogen atom of the amide can act as an internal nucleophile, attacking the carbon bearing the chlorine atom in a process known as neighboring-group participation. This intramolecular cyclization displaces the chloride ion and results in the formation of a highly strained, three-membered ring intermediate called an aziridinium ion. nih.gov

Molecular dynamics simulations on related nitrogen mustards show that this activation into an aziridinium ion is a concerted reaction. nih.gov The calculated activation free energy for the formation of the aziridinium ion from mechlorethamine (B1211372) is approximately 20.4–22.5 kcal/mol. nih.gov This intermediate is a potent electrophile due to the significant ring strain. The aziridinium ion is highly susceptible to attack by a wide range of nucleophiles, leading to ring-opening and the formation of a stable, alkylated product. This pathway is a key mechanism for the alkylating activity of nitrogen mustards. nih.gov

Reactions with Hydrazine (B178648) Derivatives and Other N-Nucleophiles

This compound is expected to react with hydrazine and its derivatives. The reaction can proceed via nucleophilic attack of the hydrazine nitrogen on the electrophilic chloroethyl carbon. However, the chemistry of nitrosamines with hydrazines can be complex. Studies on the ozonation of dimethylhydrazine show that reactions can initiate via hydrogen abstraction from the hydrazine's -NH2 group, leading to the formation of N-radical species and subsequent transformation products. nih.gov A similar initial step could occur in reactions with this compound.

Furthermore, hydrazine derivatives can react with other functional groups. For example, hydrazines react with carbon dioxide to form hydrazinium (B103819) carboxylates. google.com While not directly involving the chloroethyl or nitroso groups, this indicates the broad reactivity of hydrazine derivatives that could compete with or follow the initial substitution reaction. Other nitrogen nucleophiles, such as the azide (B81097) ion, are also expected to react with the chloroethyl group, given their generally high nucleophilicity. masterorganicchemistry.com

Comparative Reactivity Kinetics with Related Nitrosamides

The reactivity of this compound can be understood by comparing it to related compounds. For example, the decomposition of N-(2-chloroethyl)-N-nitrosocarbamoyl prolinamide yields significantly different product ratios compared to N-(2-chloroethyl)-N-nitrosocarbamoyl valinamide (B3267577) or carmustine (B1668450) (BCNU). nih.gov The prolinamide derivative produces more ethylene (B1197577) glycol and much less 2-chloroethanol (B45725), pointing to distinct decomposition pathways or kinetics, likely influenced by the different amino acid amide moieties. nih.gov

Kinetic studies of other nitrosamides, such as N-methyl-N-nitroso-p-toluenesulfonamide (MNTS), provide further insight. The rate of nitrosation by MNTS varies significantly between amine and thiol nucleophiles, with a much lower Brønsted-type βnuc value for thiols (~0.08) compared to amines (~0.7). nih.gov This difference is attributed to the need for prior desolvation of the thiol nucleophile. nih.gov These comparative data highlight that the kinetics and mechanism of reactions involving this compound are highly dependent on both the structure of the nitrosamide itself and the nature of the attacking nucleophile.

Decomposition Mechanisms and Metabolic Activation in Vitro

Hydrolytic Decomposition Pathways of the Nitrosamide Moiety

The nitrosamide moiety of N-(2-chloroethyl)-N-nitrosoacetamide is susceptible to hydrolytic decomposition, a process that initiates its bioactivation. While specific studies on this compound are limited, the decomposition of structurally related N-(2-chloroethyl)-N-nitrosoureas (CENUs) provides a well-established model for its breakdown under physiological conditions. The decomposition of these compounds is known to proceed through distinct pathways, leading to a variety of products.

One proposed pathway involves the generation of a 2-chloroethyldiazonium ion and an isocyanate. However, an alternative and significant pathway for related aromatic N-(2-chloroethyl)-N-nitrosoureas is the release of nitric oxide (NO). rsc.org Studies on N-(2-chloroethyl)-N-nitrosocarbamoyl amino acid amides have shown that the decomposition can yield volatile products such as ethylene (B1197577) glycol and 2-chloroethanol (B45725), with the relative amounts of each depending on the specific structure of the parent compound. nih.gov For instance, the decomposition of N-(2-chloroethyl)-N-nitrosocarbamoyl prolinamide yielded a higher proportion of ethylene glycol compared to 2-chloroethanol, suggesting different decomposition routes. nih.gov

The decomposition of CENUs can also involve the formation of intermediate structures like 2-(alkylimino)-3-nitrosooxazolidines. nih.gov These intermediates are unstable under physiological conditions and break down further to yield products similar to those observed from the parent nitrosourea (B86855), including 2-hydroxyethyl N-alkylcarbamates. nih.gov This suggests that the hydrolytic decomposition of this compound likely proceeds through multiple, potentially competing, pathways.

Influence of pH and Buffer Systems on Decomposition Rates and Intermediates

The rate and pathway of this compound decomposition are significantly influenced by the pH and the composition of the surrounding medium. Research on related nitrosoureas has demonstrated that these compounds exhibit greater stability in acidic conditions and decompose more rapidly at or near physiological pH. This pH-dependent decomposition is a critical factor in their biological activity.

The decomposition rates of aromatic N-(2-chloroethyl)-N-nitrosoureas in aqueous solutions have been reported to be on the order of 10⁻² min⁻¹. rsc.org The presence of buffers can also affect the decomposition process. For example, the decomposition of N-(2-chloroethyl)-N-nitrosoureas in a buffered solution at or near physiological pH leads to an increased yield of 2-chloroethanol. This indicates that the buffer components can participate in the reaction mechanism, influencing the nature of the intermediates and final products.

The table below summarizes the decomposition products of related N-(2-chloroethyl)-N-nitrosocarbamoyl amino acid amides under physiological conditions, highlighting the influence of the parent molecule's structure on the decomposition pathway. nih.gov

| Compound | Relative Yield of Ethylene Glycol | Relative Yield of 2-Chloroethanol |

| N-(2-chloroethyl)-N-nitrosocarbamoyl-prolinamide | High | Low |

| N-(2-chloroethyl)-N-nitrosocarbamoyl-valinamide | Low | High |

| 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) | Low | High |

This table illustrates the differential decomposition pathways based on product yields for related compounds, suggesting that the structure of the acyl group influences the reaction course.

Enzymatic Biotransformation and Inactivation Studies

In addition to spontaneous chemical decomposition, this compound can undergo enzymatic biotransformation. In vitro studies with related compounds have shown that liver subcellular fractions can metabolize these agents. The metabolism of 2-chloroethyl nitrosocarbamoylcystamine (CNCC), a related nitrosourea, by rat liver homogenates involves several enzymatic reactions. nih.gov These include reduction, methylation, and oxidation, which are described as rapid processes. nih.gov For these reactions to proceed to completion, the presence of a cytosolic thioreductase, a microsomal and cytosolic S-methyltransferase, a microsomal oxidase, and an NADPH generating system is required. nih.gov

The biotransformation of CNCC appears to occur through two fast, competitive mechanisms that target both the disulfur (B1233692) and the nitroso groups of the molecule. nih.gov This suggests that the enzymatic metabolism of this compound could also involve multiple enzymatic systems, leading to a complex array of metabolites. These enzymatic processes can either contribute to the activation of the compound or lead to its inactivation and detoxification.

Generation of Alkylating Species from this compound Decomposition

The biological efficacy of this compound is primarily attributed to its ability to form highly reactive alkylating species upon decomposition. These electrophilic intermediates can then react with nucleophilic sites on biomolecules, such as DNA.

A key step in the generation of alkylating species is the formation of a chloroethyl carbonium ion. This is thought to occur via the decomposition of a 2-chloroethyldiazonium ion, which is a product of the initial breakdown of the nitrosamide moiety. The chloroethyl carbonium ion is a potent electrophile that can readily alkylate biological macromolecules.

The decomposition of N-(2-chloroethyl)-N-nitrosoureas is proposed to generate a 2-chloroethyldiazonium hydroxide (B78521) intermediate. rsc.org This unstable species can then rearrange and eliminate nitrogen gas to form the highly reactive chloroethyl carbonium ion. Both the 2-chloroethyldiazonium ion and the subsequent chloroethyl carbonium ion are considered the ultimate alkylating agents responsible for the cytotoxic effects of this class of compounds. These species can attack various nucleophilic centers in the cell, with the N7 position of guanine (B1146940) in DNA being a primary target. nih.gov The alkylation of DNA by these reactive intermediates can lead to strand breaks and cross-linking, ultimately triggering cell death. nih.govnih.gov

Molecular Interactions with Biological Macromolecules

DNA Alkylation Chemistry and Specificity

The alkylation of DNA by N-(2-Chloroethyl)-N-nitrosoacetamide involves the formation of several distinct adducts at various positions on the DNA bases. The distribution and type of these adducts are influenced by the chemical environment and the DNA sequence. nih.gov

The N7 position of guanine (B1146940) is the most nucleophilic site within DNA, making it a primary target for alkylating agents. nih.gov The reaction of this compound and its analogs with DNA consistently results in the formation of adducts at this site. nih.govnih.govcapes.gov.br Studies have identified N7-(2-chloroethyl)guanine as a significant product. nih.gov Additionally, the formation of N7-(2-hydroxyethyl)guanine is also observed, indicating that both chloroethyl and hydroxyethyl (B10761427) intermediates are involved in the alkylation process. nih.gov The generation of DNA breaks following treatment with CENUs is often a direct consequence of the formation of N7-alkyl-guanine. nih.govcapes.gov.br

While adduction at the N7 position of guanine is more frequent, alkylation at the O6 position is a critical event that leads to more significant biological consequences. The O6-(2-chloroethyl)guanine adduct is considered the key precursor lesion for the formation of cytotoxic interstrand DNA cross-links. nih.gov Studies using related compounds like 1-(2-chloroethyl)-1-nitrosourea (B1198657) (CNU) have identified O6-(2-hydroxyethyl)-2-deoxyguanosine as one of the reaction products with DNA. nih.gov The formation of this O6-adduct is a stable precursor that persists on the DNA, allowing for subsequent reactions to occur. nih.gov

Under standard conditions, CENUs primarily target guanine residues. However, the specificity of alkylation can be altered by modifying the structure of the CENU molecule. When the (2-chloroethyl)nitrosourea moiety is covalently linked to DNA minor groove binding peptides (lexitropsins), the resulting conjugate compound acquires the ability to alkylate other DNA bases. nih.gov Research has shown that these modified CENUs can induce intense DNA cleavage at adenine (B156593), cytosine, and thymine (B56734) residues that are located within the specific binding sites of the peptide carrier. nih.gov This effect is not observed with conventional CENUs like N-(2-chloroethyl)-N'-cyclohexyl-N-nitrosourea (CCNU), even at much higher concentrations, highlighting that linking the chloroethylating group to a minor groove binder is a strategy to control its delivery and reactivity in a sequence-dependent manner. nih.gov

The interaction of this compound with DNA is not random and is subject to several influencing factors. The local DNA sequence can direct alkylation, particularly when the reactive group is attached to a sequence-reading molecule. For instance, CENUs linked to lexitropsin (B1675198) peptides, which recognize and bind to A-T rich regions of the DNA minor groove, direct the alkylation to adenine, cytosine, and thymine residues within these specific sites. nih.gov

| Table 1: DNA Adducts Formed by this compound and Related Compounds | |

| Adduct | Primary Site of Adduction |

| N7-(2-chloroethyl)guanine | N7 position of Guanine |

| N7-(2-hydroxyethyl)guanine | N7 position of Guanine |

| O6-(2-chloroethyl)guanine | O6 position of Guanine (precursor to cross-links) |

| O6-(2-hydroxyethyl)-2-deoxyguanosine | O6 position of Deoxyguanosine |

| Adducts at Adenine, Cytosine, and Thymine | Occurs when CENU is conjugated to minor groove binding agents |

| 1,2-(diguan-7-yl)ethane | N7 positions of two Guanine residues (an interstrand cross-link) |

| 1-(N1-deoxyguanosinyl)-2-(N3-deoxycytidyl)ethane | N1 of Deoxyguanosine and N3 of Deoxycytidine (an interstrand cross-link) |

This table is based on findings from multiple studies on chloroethylnitrosoureas. nih.govnih.govnih.govnih.gov

DNA Cross-linking Induction

A defining characteristic of bifunctional chloroethylating agents is their ability to form covalent links between the two strands of the DNA helix, known as interstrand cross-links (ICLs). nih.gov These lesions are particularly cytotoxic as they form an absolute block to essential cellular processes like DNA replication and transcription. nih.gov

The formation of ICLs by this compound and its analogs is a multi-step process that follows the initial alkylation event. nih.govnih.gov The mechanism is initiated by the alkylation of the O6 position of a guanine residue to form the O6-(2-chloroethyl)guanine monoadduct. nih.gov This initial adduct is a stable precursor that remains on the DNA. nih.gov

Following its formation, this monoadduct undergoes a slow, intramolecular rearrangement. The terminal chlorine atom is displaced by the N1 atom of the same guanine base, creating a reactive cyclic O6,1-ethanoguanine intermediate. This intermediate is then attacked by a nucleophilic site on the opposite DNA strand, typically the N3 position of a cytosine residue, completing the formation of a 1-(N1-deoxyguanosinyl)-2-(N3-deoxycytidyl)ethane cross-link. nih.govnih.gov Another type of cross-link that has been identified is 1,2-(diguan-7-yl)ethane, which involves a bridge between the N7 positions of two guanine residues. nih.govnih.gov The formation of these cross-links introduces significant distortion to the DNA helix. nih.gov

| Table 2: Types of DNA Cross-links Induced by Chloroethylnitrosoureas | |

| Cross-link Type | Mechanism/Description |

| 1-(N1-deoxyguanosinyl)-2-(N3-deoxycytidyl)ethane | Formed via an initial O6-guanine alkylation followed by reaction with a cytosine on the opposing strand. nih.govnih.gov |

| 1,2-(diguan-7-yl)ethane | A cross-link formed between the N7 positions of two guanine bases. nih.gov |

Intrastrand DNA Cross-link Formation

The primary mechanism of action for chloroethylnitrosoureas involves the alkylation of DNA. While various DNA adducts are formed, the most significant lesions are cross-links. The process begins with the formation of a monoadduct, predominantly at the O⁶-position of guanine (O⁶-chloroethylguanine). researchgate.netnih.gov This initial adduct is relatively stable but serves as a precursor to a more complex and cytotoxic lesion. nih.gov

Following the initial alkylation, the O⁶-(2-chloroethyl)guanine adduct undergoes an intramolecular rearrangement. This involves the displacement of the chloride ion by the N1 atom of the same guanine base, forming a reactive O⁶,N1-ethanoguanine cyclic intermediate. researchgate.net This intermediate is highly electrophilic and subsequently reacts with a nucleophilic site on an adjacent base.

While the most cytotoxic lesion formed by CENUs is an interstrand cross-link (ICL), which covalently links the two opposing strands of DNA, the formation of intrastrand cross-links is also possible. researchgate.netnih.gov Intrastrand cross-links involve the covalent bonding of two nucleotide residues on the same DNA strand. youtube.com For related bifunctional alkylating agents like nitrogen mustards, intrastrand cross-links between two adjacent or nearby guanine residues (at the N7 position) have been observed. However, for this compound and other CENUs, the critical cytotoxic event is the formation of an interstrand cross-link, typically between the N1 of the initially alkylated guanine and the N3 of a cytosine on the complementary strand. researchgate.netnih.gov

Factors Influencing DNA Cross-link Efficiency

The efficiency of DNA cross-link formation by this compound is not absolute and is modulated by several key cellular factors. These factors can either enhance or diminish the extent of cross-linking, thereby influencing the compound's biological effect.

O⁶-alkylguanine-DNA Alkyltransferase (MGMT): A primary factor in preventing cross-link formation is the DNA repair protein O⁶-alkylguanine-DNA alkyltransferase (MGMT). nih.govnih.gov This protein acts as a suicide enzyme, identifying the initial O⁶-chloroethylguanine monoadduct and transferring the chloroethyl group to one of its own cysteine residues. nih.gov This action directly repairs the lesion before it can rearrange to form the cross-link. nih.govnih.gov Consequently, high levels of MGMT activity in cells correlate with reduced DNA cross-linking and increased resistance to CENUs. nih.gov

Glutathione (B108866) (GSH): The abundant intracellular tripeptide glutathione is a critical nucleophile that can intercept the reactive intermediates of this compound. nih.govnih.gov GSH can act in two ways: by directly reacting with and inactivating the chloroethylating species before they reach the DNA, or by "quenching" the O⁶-chloroethylguanine monoadduct on the DNA itself. nih.gov This quenching reaction involves GSH attacking the chloroethylated guanine, forming a stable S-glutathionyl adduct and preventing the subsequent formation of the cytotoxic cross-link. nih.gov Studies have shown that pre-incubating a CENU with GSH can significantly reduce its ability to induce DNA cross-links. nih.gov

Cellular Cations and Ionic Strength: The microenvironment surrounding the DNA can influence the initial alkylation reaction. The levels of DNA alkylation by CENU-derived intermediates have been shown to be inversely proportional to the ionic strength of the buffer. The presence of cations such as Mg²⁺ and polyamines like spermine (B22157) can shield the negatively charged phosphate (B84403) backbone of DNA, reducing the accessibility of nucleophilic sites to the alkylating agent.

| Factor | Effect on Cross-linking | Mechanism of Action | Reference |

| O⁶-alkylguanine-DNA Alkyltransferase (MGMT) | Decrease | Direct enzymatic removal of the O⁶-chloroethylguanine precursor lesion, preventing its conversion to a cross-link. | nih.govnih.gov |

| Glutathione (GSH) | Decrease | Direct inactivation of chloroethylating intermediates and quenching of the O⁶-chloroethylguanine DNA adduct. | nih.govnih.gov |

| Increased Ionic Strength / Cations | Decrease | Shielding of the DNA phosphate backbone, reducing the rate of the initial alkylation reaction. |

Interaction with Ribonucleic Acids (RNA) and RNA Alkylation

While DNA is the primary target for this compound, RNA is also susceptible to alkylation by the reactive electrophiles generated from the compound. researchgate.netgrantome.com The nucleophilic centers on RNA bases, such as the N7 position of guanine, can be targeted, leading to the formation of RNA adducts.

Alkylation of Proteins and Other Cellular Nucleophiles

The reactive species derived from this compound are not exclusively targeted to nucleic acids. They readily react with other cellular nucleophiles, most notably proteins and the tripeptide glutathione. nih.gov

Protein alkylation occurs through the covalent bonding of the 2-chloroethyl group to nucleophilic amino acid residues, such as cysteine (via its thiol group) and lysine (B10760008) (via its amino group). nih.govcreative-proteomics.com For instance, serum albumin has been shown to catalyze the degradation of CENUs, a process that results in the protein itself becoming covalently alkylated. nih.gov The formation of DNA-protein cross-links, where a protein is covalently linked to DNA via the drug molecule, is another documented outcome. These adducts can be distinguished from DNA interstrand cross-links by their sensitivity to protein-digesting enzymes like proteinase K.

Glutathione (GSH) is a major target for alkylation due to the high nucleophilicity of its cysteine thiol group and its high intracellular concentration. nih.govmdpi.com The reaction between GSH and the chloroethylating agent can be a non-enzymatic chemical reaction or can be catalyzed by the glutathione S-transferase (GST) family of enzymes. mdpi.comwuxiapptec.com This conjugation reaction is a primary detoxification pathway, converting the reactive electrophile into a more water-soluble and excretable S-conjugate, thereby preventing it from damaging critical targets like DNA. nih.govmdpi.com

Cellular Responses to DNA Adducts and Cross-links

The formation of DNA lesions by this compound triggers a complex network of cellular responses aimed at repairing the damage and maintaining genomic integrity. If the damage is too severe, these pathways can instead signal for programmed cell death.

Cells employ multiple DNA repair pathways to counteract the damage induced by this compound. The specific pathway engaged depends on the nature of the lesion.

Direct Reversal: As previously mentioned, the O⁶-chloroethylguanine monoadduct is a direct substrate for the MGMT protein, which repairs the lesion in a single step. nih.gov This is the cell's most efficient first line of defense against the formation of cross-links. nih.gov

Base Excision Repair (BER) and Nucleotide Excision Repair (NER): Monofunctional adducts, such as those at the N7 position of guanine or N3 of adenine, can be recognized and removed by the Base Excision Repair (BER) and Nucleotide Excision Repair (NER) pathways. researchgate.netnih.gov In BER, a specific DNA glycosylase recognizes and removes the damaged base, while NER excises a larger oligonucleotide patch containing the lesion. mdpi.com There can be an interplay or competition between these pathways for certain types of adducts. mdpi.com

Homologous Recombination (HR) and Fanconi Anemia (FA) Pathways: The highly cytotoxic dG-dC interstrand cross-link is a formidable challenge for the cell. Its repair is complex and requires the coordinated action of multiple pathways, including NER and Homologous Recombination (HR). nih.gov The Fanconi Anemia (FA) pathway plays a crucial role in recognizing the stalled replication fork at the ICL and initiating the unhooking and excision of the lesion, which is then fully repaired by HR and translesion synthesis polymerases.

The DNA adducts and cross-links formed by this compound are significant obstacles to the cellular machinery responsible for DNA replication and transcription. researchgate.netnih.gov

When a DNA replication fork encounters a lesion, particularly an interstrand cross-link, it cannot proceed, leading to replication fork stalling. researchgate.net This blockage is a potent signal that activates DNA damage response pathways. If left unrepaired, stalled forks can collapse, leading to the formation of highly toxic DNA double-strand breaks and chromosomal abnormalities. researchgate.net The presence of as few as 20-40 unrepaired ICLs is considered lethal for a mammalian cell. nih.gov

To tolerate such damage and complete replication, cells can activate a process called translesion synthesis (TLS). nih.gov In TLS, the high-fidelity replicative polymerase is temporarily replaced by a specialized, low-fidelity TLS polymerase (e.g., polymerase eta, kappa, or zeta). researchgate.netewha.ac.kr These polymerases have more open active sites that can accommodate a damaged template base, allowing them to synthesize DNA directly across the lesion. ewha.ac.kr While this bypass allows replication to continue, it is often error-prone and can be a source of mutations. nih.gov The activation of TLS polymerases is therefore a critical, albeit risky, mechanism for tolerating the DNA damage induced by this compound. researchgate.net

Transcriptional Machinery Interaction with Adducted DNA

The integrity of the genetic blueprint is paramount for cellular function, and its transcription into RNA is a fundamental process. However, the chemical modification of DNA by agents such as this compound can introduce significant obstacles to the transcriptional machinery, leading to a cascade of cellular responses. The interaction between DNA adducted by this compound and the transcription apparatus, particularly RNA polymerase II (Pol II), is a critical determinant of cell fate.

When the elongating Pol II encounters a DNA lesion, such as an alkylated base formed by this compound, its progression along the DNA template can be impeded. nih.govnih.gov This stalling of Pol II is a crucial signaling event within the cell, indicating the presence of DNA damage that requires attention. nih.govbiorxiv.org The nature of the adduct and its position within the DNA helix are key factors in determining the efficiency of transcriptional bypass or the persistence of the stall. For instance, bulky adducts in the DNA minor groove have been shown to physically clash with components of the Pol II enzyme, such as the mobile trigger loop, thereby preventing the translocation of the polymerase after nucleotide insertion. nih.gov

The primary lesions induced by chloroethylnitrosoureas, a class of compounds to which this compound belongs, are alkylations on the DNA bases. A significant adduct formed is at the O6 position of guanine (O6-alkylguanine). nih.gov The presence of such adducts on the transcribed strand of a gene serves as a direct block to the elongating RNA polymerase. nih.gov This blockage can lead to several outcomes, including the temporary pausing of transcription, the dissociation of the polymerase from the DNA template, or the initiation of DNA repair pathways. nih.gov

In response to a stalled RNA polymerase, cells activate a specialized repair pathway known as Transcription-Coupled Nucleotide Excision Repair (TC-NER). nih.govwikipedia.orgnih.gov This pathway is specifically designed to remove DNA lesions from the transcribed strands of active genes, ensuring the rapid resumption of transcription and maintaining cellular function. nih.govnih.gov The stalled Pol II acts as a damage recognition signal, recruiting a series of proteins to the site of the lesion. nih.govyoutube.com

Key proteins involved in the initiation of TC-NER in eukaryotes include Cockayne syndrome B (CSB) and Cockayne syndrome A (CSA), which are thought to mediate the recruitment of the core NER machinery. biorxiv.orgbiorxiv.org This machinery includes the Transcription Factor II H (TFIIH) complex, which has helicase activity to unwind the DNA around the lesion, and endonucleases that excise the damaged segment. youtube.com The resulting gap is then filled in by DNA polymerase and sealed by DNA ligase, restoring the original DNA sequence. youtube.com

Research has indicated a significant correlation between the expression of certain NER proteins, such as ERCC2 (Excision Repair Cross-Complementation group 2), and cellular resistance to chloroethylnitrosoureas. This suggests that the efficiency of the TC-NER pathway in repairing the DNA adducts formed by these agents is a critical factor in cell survival following exposure. The interplay between the stalling of RNA polymerase at a DNA adduct and the subsequent initiation of TC-NER represents a crucial aspect of the cellular response to DNA damage by compounds like this compound.

The table below summarizes the key molecular interactions involved when the transcriptional machinery encounters DNA adducted by chloroethylating agents.

| Molecular Event | Key Interacting Molecules | Consequence |

| DNA Adduct Formation | This compound, DNA (specifically Guanine) | Formation of O6-alkylguanine and other adducts. |

| RNA Polymerase Stalling | RNA Polymerase II, DNA adduct | Halting of transcription elongation. nih.govnih.gov |

| TC-NER Initiation | Stalled RNA Polymerase II, CSB, CSA | Recruitment of repair machinery to the damage site. biorxiv.orgbiorxiv.org |

| DNA Unwinding | TFIIH helicases (XPB, XPD) | Opening of the DNA double helix around the adduct. youtube.com |

| Excision of Damaged DNA | XPG, ERCC1-XPF endonucleases | Removal of the oligonucleotide containing the adduct. |

| DNA Synthesis and Ligation | DNA polymerase, DNA ligase | Restoration of the correct DNA sequence. youtube.com |

This intricate process of damage recognition and repair highlights the cellular mechanisms evolved to protect the genome from the deleterious effects of alkylating agents and to ensure the fidelity of genetic information transfer.

Structure Activity Relationship Sar Studies in Context of N 2 Chloroethyl N Nitrosoacetamide

Impact of N-Substituents on Reactivity and Biological Activity

The nature of the substituent on the non-nitrosated nitrogen of the amide group plays a critical role in modulating the biological activity and reactivity of N-(2-chloroethyl)-N-nitroso compounds. While direct studies on a wide range of N-substituted N-(2-chloroethyl)-N-nitrosoacetamides are limited, research on closely related N-(2-chloroethyl)-N-nitrosoureas (CENUs) provides significant insights into these relationships.

Modifications to the N-substituent can influence several factors, including lipophilicity, metabolic pathways, and the intrinsic reactivity of the molecule. For instance, in studies of N-(2-chloroethyl)-N'-cyclohexyl-N-nitrosourea (CCNU), the introduction of hydroxyl groups on the cyclohexyl ring, forming metabolites such as N-(2-chloroethyl)-N'-(cis-4-hydroxycyclohexyl)-N-nitrosourea and its trans isomer, leads to compounds that are at least as active as the parent drug against murine leukemia L1210. nih.gov On a weight basis, these hydroxylated metabolites were found to be both more active and more toxic, suggesting that such substitutions can significantly enhance biological potency. nih.gov This increased activity is attributed to the altered physicochemical properties conferred by the hydroxyl group.

A significant strategy in modifying the biological activity of these compounds involves attaching larger, functional moieties to the N-substituent. A prominent example is the conjugation of the chloroethylnitrosourea (CENU) pharmacophore to DNA minor groove binding peptides, such as lexitropsins. nih.govnih.gov These large peptide substituents are designed to target the alkylating agent to specific DNA sequences. The biological evaluation of these CENU-lexitropsin conjugates has shown that they are somewhat less cytotoxic than their simpler, non-targeting counterparts. nih.govresearchgate.net This is because the dipeptide structure directs the alkylation towards adenine (B156593) residues within the minor groove, which is considered a "detoxification" pathway as it occurs at the expense of the more cytotoxic interstrand cross-links typically formed in the major groove. nih.govresearchgate.net

The nature of the N-substituent can also influence the rate and mechanism of the compound's decomposition to its reactive intermediates. For N-nitroso compounds in general, bulky substituents on the nitrogen atom can affect the energetics of the reactions leading to the formation of the ultimate alkylating species. sci-hub.se

| Compound/Analog Type | N-Substituent | Effect on Biological Activity/Reactivity | Reference |

| Hydroxylated CCNU | cis-4-hydroxycyclohexyl | More active and more toxic than parent CCNU | nih.gov |

| CENU-lexitropsin conjugate | Lexitropsin (B1675198) dipeptide | Less cytotoxic; targets DNA minor groove | nih.govresearchgate.net |

Stereochemical Influences on Molecular Interactions

Stereochemistry plays a pivotal role in the molecular interactions of N-(2-chloroethyl)-N-nitrosoacetamide and its analogs with biological macromolecules. The three-dimensional arrangement of atoms can significantly affect the compound's ability to bind to its target and exert its biological effect.

One key aspect of stereochemistry for this class of compounds is the potential for rotational isomerism (rotamers) around the N-CO bond and the N-N=O bond. Studies on related N-chloroacetyl derivatives have shown that these compounds can exist in a conformational equilibrium between different rotamers, such as syn and anti forms. researchgate.net The energy barrier for rotation around the N-CO bond can be substantial, leading to distinct and stable conformers at physiological temperatures. researchgate.net The specific conformation adopted can influence how the molecule presents its reactive chloroethyl group to its biological target, thereby affecting the efficiency of alkylation.

Furthermore, the introduction of chiral centers, for example, through substitution on the N-acyl group, would result in enantiomers or diastereomers. These stereoisomers can exhibit different biological activities due to their differential interactions with chiral biological molecules like DNA and enzymes. For instance, in the case of the metabolites of CCNU, the cis and trans isomers of the hydroxylated cyclohexyl ring are stereoisomers that were synthesized and evaluated separately, indicating the importance of their distinct spatial arrangements. nih.gov

The stereodynamics of the molecule, including the flexibility and preferred conformations of the side chains, are also crucial. For N-chloroacetyl derivatives of diarylpiperidines, the preferred conformation has been identified as a boat form, with specific orientations of the chloroacetyl group. researchgate.net Such preferred conformations can dictate the approach trajectory of the molecule towards its target and influence the subsequent chemical reactions.

Design of Analogues to Modulate Specific DNA Alkylation Sites or Cross-linking Efficiency

A primary goal in the design of analogs of this compound is to enhance their therapeutic index by increasing their specificity for cancer cells and modulating their DNA-damaging properties. A key strategy to achieve this is to conjugate the alkylating moiety to molecules that have a high affinity for DNA, thereby directing the alkylating agent to its target.

The efficiency of DNA cross-linking can also be influenced by the design of the analog. Interstrand cross-linking by 1-(2-chloroethyl)-1-nitrosoureas is a two-step process: an initial chloroethylation of a nucleophilic site on one DNA strand, followed by a slower, second step where the chlorine is displaced by a nucleophilic site on the complementary strand. nih.gov The design of the N-substituent can influence the kinetics and efficiency of this second step. For example, the formation of DNA interstrand cross-links by CENU-lexitropsin conjugates is lower than their non-affinity binding analogs in low ionic strength buffer, but this difference is diminished at higher salt concentrations. nih.govresearchgate.net

Furthermore, the choice of the halogen in the 2-haloethyl group can dramatically affect cross-linking efficiency. For instance, 1-(2-fluoroethyl)-3-cyclohexyl-1-nitrosourea (B76767) produces significantly less cross-linking compared to its chloroethyl counterpart, which is consistent with the fact that fluoride (B91410) is a much poorer leaving group than chloride. nih.gov

| Analog Design Strategy | Effect on DNA Alkylation/Cross-linking | Reference |

| Conjugation to DNA minor groove binders (e.g., lexitropsins) | Redirects alkylation to A, C, and T residues in the minor groove; reduces interstrand cross-linking | nih.govnih.govresearchgate.net |

| Variation of the halogen in the 2-haloethyl group (e.g., F vs. Cl) | Fluoroethyl analogs show significantly less cross-linking | nih.gov |

Conformation Analysis of Nitrosamides and its Relation to Reactivity

Rotation around the N-N bond in N-nitrosamides leads to the existence of E and Z (or syn and anti) isomers. The relative stability of these isomers and the energy barrier to their interconversion can influence the reactivity of the nitroso group. Similarly, rotation around the N-C bond of the amide can also lead to different conformers. Studies on related N-nitroso compounds have investigated their conformational mobility, revealing that the energy barriers for rotation can be significant. sci-hub.se

The preferred conformation of the molecule can affect its ability to adopt the necessary transition state geometry for its decomposition into the reactive diazonium ion and, subsequently, the chloroethyl carbocation that alkylates DNA. For instance, the spatial relationship between the nitroso group and the rest of the molecule can influence the intramolecular interactions that precede and facilitate the decomposition process.

In the broader context of N-nitroso compounds, the presence of certain functional groups on the substituents can lead to the formation of intramolecular hydrogen bonds, which can stabilize specific conformations and potentially alter the reaction pathways. sci-hub.se While not directly demonstrated for this compound, it is plausible that interactions between the carbonyl oxygen and other parts of the molecule could influence its conformational preferences.

The study of the conformational landscape of these molecules is complex but essential for a complete understanding of their structure-activity relationships. Computational methods, in conjunction with experimental techniques like NMR spectroscopy, are valuable tools for elucidating the preferred conformations and their influence on the chemical reactivity of nitrosamides.

Advanced Methodologies and Biophysical Techniques for Investigation

Spectroscopic Analysis of Compound Reactivity and Intermediates (e.g., NMR, UV-Vis, IR)

Spectroscopic techniques are fundamental for the structural confirmation of N-(2-Chloroethyl)-N-nitrosoacetamide and for monitoring its chemical transformations in real-time. Each method provides unique information about the molecule's functional groups and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for verifying the chemical structure. While specific data for this compound is not broadly published, analysis of its precursor, N-(2-chloroethyl)acetamide, shows characteristic signals that would be altered upon nitrosation. chemicalbook.com For instance, the protons on the ethyl chain adjacent to the nitrogen would experience a shift in their chemical environment upon the introduction of the nitroso group. NMR can be used to follow the compound's decomposition by observing the disappearance of its characteristic peaks and the emergence of signals from new products. spectrabase.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique is particularly useful for studying compounds containing chromophores. The N-nitroso group (N-N=O) in this compound imparts a characteristic UV absorption band. researchgate.net UV-Vis spectroscopy can be employed to monitor the kinetics of the compound's reactions, such as its decomposition or its interaction with nucleophiles. sci-hub.senih.gov Changes in the absorption maximum (λmax) or intensity can provide quantitative data on reaction rates under various conditions. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify specific functional groups within a molecule based on their vibrational frequencies. For this compound, key vibrational bands would include the carbonyl (C=O) stretch of the amide, the N-N=O stretch of the nitroso group, and the C-Cl stretch. Analysis of the precursor N-(2-chloroethyl)acetamide confirms the presence of the amide and chloroethyl groups, providing a baseline for identifying the changes introduced by the nitroso moiety. chemicalbook.com

Table 1: Expected Spectroscopic Features for this compound

| Technique | Functional Group | Expected Characteristic Signal | Purpose |

| ¹H NMR | -CH₂-Cl | Triplet | Structural Confirmation |

| -CH₂-N | Triplet | ||

| -C(=O)-CH₃ | Singlet | ||

| ¹³C NMR | Carbonyl (C=O) | ~170 ppm | Structural Confirmation |

| Aliphatic Carbons | 30-50 ppm | ||

| IR | Carbonyl (C=O) | ~1680-1720 cm⁻¹ | Functional Group ID |

| N-Nitroso (N-N=O) | ~1430-1500 cm⁻¹ | ||

| C-Cl Stretch | ~600-800 cm⁻¹ | ||

| UV-Vis | N-Nitroso (N=O) | ~300-400 nm (n→π) | Quantitation, Kinetic Studies |

| ~230-250 nm (π→π) |

Mass Spectrometry for Adduct Identification and Quantification

Mass spectrometry (MS) is a powerful tool for identifying the products of reactions between this compound and biological molecules, particularly DNA adducts. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), allows for the precise determination of molecular weights, enabling the identification of specific adducts. nih.gov

The process involves reacting the compound with DNA or specific nucleosides (like 2'-deoxyguanosine) and then analyzing the mixture. The mass spectrometer detects ions corresponding to the unmodified nucleoside as well as new, heavier ions corresponding to the nucleoside plus a fragment of the reactive agent. For this compound, this would likely involve the addition of a chloroethyl or ethyl group to a DNA base. Tandem mass spectrometry (MS/MS) is then used to fragment these adduct ions, providing structural information that confirms the site of adduction. osti.govnih.gov Quantification can be achieved by using isotopically labeled internal standards. nih.gov

Table 2: Common Adduct Ions in Mass Spectrometry Relevant for Analysis

| Ion Type | Formula | Description |

| Protonated Molecule | [M+H]⁺ | The intact molecule with an added proton. |

| Sodium Adduct | [M+Na]⁺ | The molecule associated with a sodium ion, common in ESI-MS. acdlabs.com |

| Potassium Adduct | [M+K]⁺ | The molecule associated with a potassium ion. nih.gov |

| DNA Base Adduct | [dB+adduct]⁺ | A DNA base (e.g., dG, dA) with the covalently attached reactive species. |

| Neutral Loss | [M+H-H₂O]⁺ | Loss of a water molecule from the parent ion. nih.gov |

Electrophoretic Mobility Shift Assays (EMSA) for DNA Binding and Adduction

The Electrophoretic Mobility Shift Assay (EMSA), or gel shift assay, is a technique used to study protein-DNA interactions. wikipedia.orgthermofisher.com It can be adapted to investigate how DNA damage caused by this compound affects these interactions. The principle is that a DNA fragment bound to a protein migrates more slowly through a non-denaturing polyacrylamide gel than the free, unbound DNA. licorbio.com

To study the impact of adduction, a specific DNA probe (e.g., containing the binding site for a known transcription factor) is first treated with this compound. This modified DNA is then incubated with the target protein and run on a gel. If the chemical modification occurs within or near the protein's binding site, it may inhibit the protein from binding. This would be observed as a decrease in the intensity of the "shifted" band (the protein-DNA complex) compared to a control reaction with undamaged DNA. A "supershift" assay, which involves adding an antibody to the protein-DNA complex to further retard its mobility, can confirm the identity of the specific protein being affected. capes.gov.brnih.gov

DNA Cleavage Assays and Gel-Based Techniques for Lesion Detection

DNA cleavage assays are used to assess the ability of a compound to cause single- or double-strand breaks in DNA. nih.gov A common method involves incubating supercoiled plasmid DNA with the chemical agent. If a single-strand break (a "nick") occurs, the supercoiled plasmid relaxes into an open-circular form. A double-strand break will linearize the plasmid. These different topological forms (supercoiled, open-circular, and linear) can be separated and visualized by agarose (B213101) gel electrophoresis. researchgate.net

While this compound primarily acts as an alkylating agent, the resulting DNA lesions can be labile and lead to strand breaks directly, or they can be converted into breaks through secondary treatment. For instance, alkylated sites, particularly at the N7 position of guanine (B1146940), can be chemically treated with agents like piperidine (B6355638) or heat, which leads to depurination and subsequent cleavage of the DNA backbone at that site. nih.gov The extent of DNA cleavage observed on the gel provides a measure of the compound's DNA-damaging potential.

Chromatographic Methods for Compound Analysis and Metabolite Profiling (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. It is used to separate the compound from impurities, starting materials, and degradation products, allowing for its quantification and purity assessment. lgcstandards.com A typical setup would involve a reverse-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile. sielc.com

Detection is often performed using a UV-Vis detector set to a wavelength where the N-nitroso chromophore absorbs strongly. sci-hub.se For more definitive identification, the HPLC system can be coupled to a mass spectrometer (LC-MS), which provides molecular weight and structural information for each separated peak. researchgate.net This is particularly valuable for metabolite profiling, where HPLC separates metabolites from a biological sample before they are identified by MS. nih.gov

Table 3: Representative HPLC Method for N-Nitroso Compound Analysis

| Parameter | Condition | Purpose |

| Column | Reverse-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase | Gradient of Water and Acetonitrile (MeCN) | Elution of compounds with varying polarities. sielc.com |

| Flow Rate | 1.0 mL/min | Standard analytical flow. |

| Injection Volume | 10-20 µL | Sample introduction. |

| Detector | UV-Vis at ~230 nm or 350 nm | Quantitation based on nitroso chromophore. |

| Mass Spectrometer (ESI source) | Identification based on mass-to-charge ratio. |

Computational Chemistry and Molecular Modeling Studies (e.g., Ab initio, DFT)

Computational chemistry provides theoretical insight into the properties and reactivity of this compound at the atomic level. Methods like ab initio calculations and Density Functional Theory (DFT) can be used to model the molecule's three-dimensional structure, electron distribution, and vibrational frequencies, which can then be compared with experimental spectroscopic data.

These computational approaches are especially powerful for elucidating reaction mechanisms. nih.gov Researchers can calculate the energy profiles for the decomposition of the parent compound to form reactive intermediates, such as a diazonium ion or a vinyl cation. Furthermore, the reaction pathways for the alkylation of DNA bases can be modeled, allowing for the determination of activation energies and the prediction of the most likely sites of adduction (e.g., N7 of guanine vs. N3 of adenine). These theoretical studies complement experimental findings by providing a detailed picture of the transition states and intermediates that are often too short-lived to be observed directly.

In Vitro Cell-Free Systems for Mechanistic Elucidation

In vitro cell-free systems are essential for studying the direct chemical and biochemical effects of this compound without the complexities of cellular metabolism, transport, and repair. These systems typically consist of purified biological molecules (e.g., DNA, RNA, proteins) in a controlled buffer solution. capes.gov.br

For example, DNA cleavage and adduction studies are performed in cell-free systems by incubating the compound directly with purified plasmid DNA or oligonucleotides. nih.gov This approach ensures that any observed damage is a direct result of the chemical's reactivity, not a downstream effect of cellular processes. Similarly, spectroscopic and chromatographic methods are employed in cell-free environments to study the compound's stability and decomposition kinetics in different aqueous buffers, providing baseline data on its intrinsic chemical properties. These controlled experiments are fundamental for isolating the specific molecular mechanism of action.

Single-Molecule Techniques for DNA-Compound Interaction Dynamics

The advent of single-molecule techniques has revolutionized the study of biomolecular interactions, offering unprecedented insights into the dynamic and mechanical aspects of how compounds like this compound interact with DNA. These methodologies allow for the real-time observation of individual molecular events that are often obscured in bulk assays, providing a detailed picture of the physical consequences of DNA alkylation and cross-linking.

At the single-molecule level, the interaction of this compound with DNA can be dissected in several ways. The initial formation of monoadducts and their subsequent conversion to interstrand cross-links introduce significant local and global changes to the DNA structure. These alterations, such as bending, kinking, or changes in the helical pitch, can be directly observed and quantified using techniques like Atomic Force Microscopy (AFM) and Förster Resonance Energy Transfer (smFRET). nih.gov

Furthermore, the mechanical properties of DNA are profoundly affected by such damage. Single-molecule force spectroscopy techniques, including optical and magnetic tweezers, enable the precise measurement of changes in DNA elasticity, persistence length, and contour length upon the formation of adducts and cross-links. nih.govaps.org For instance, an interstrand cross-link induced by a chloroethylnitrosourea (CENU) derivative would physically tether the two DNA strands, leading to a dramatic change in its response to applied force, which can be quantified to understand the stability and nature of the cross-link. nih.gov

While direct single-molecule studies specifically on this compound are not extensively documented in publicly available research, the methodologies have been well-established for other DNA cross-linking agents. The principles and findings from these studies serve as a strong foundation for understanding how this compound would behave under similar experimental conditions.

For example, single-molecule studies have been instrumental in elucidating the mechanisms of DNA repair pathways that recognize and resolve lesions similar to those created by this compound. The recruitment of repair proteins to the site of damage, the enzymatic cleavage of the DNA backbone, and the subsequent repair synthesis can be visualized in real-time, providing kinetic and mechanistic data that is not attainable through other means. youtube.com

The application of these powerful techniques holds the key to a more profound understanding of the molecular toxicology and therapeutic action of this compound, bridging the gap between its chemical reactivity and its ultimate biological effects.

Interactive Data Table: Hypothetical Single-Molecule Force Spectroscopy Data for DNA-Compound Interactions

The following table represents hypothetical data that could be generated from a single-molecule force spectroscopy experiment, such as one using optical tweezers, to study the effects of a DNA cross-linking agent on the mechanical properties of a single DNA molecule. The data illustrates the expected changes in DNA mechanics upon the formation of adducts and interstrand cross-links.

| Parameter | Unmodified DNA | DNA with Monoadducts | DNA with Interstrand Cross-links |

| Persistence Length (nm) | ~50 | ~45 | ~40 |

| Contour Length (µm) | 16.5 | 16.4 | 16.3 |

| Overstretching Force (pN) | ~65 | ~70 | >100 (or breaks) |

| Melting Temperature (°C) - Local | 75 | 72 | 85 |

This table is a representation of expected outcomes from single-molecule force spectroscopy experiments and is for illustrative purposes. The values are not from a direct study of this compound but are based on established principles of DNA mechanics and the known effects of similar DNA damaging agents.

N 2 Chloroethyl N Nitrosoacetamide As a Research Tool and Chemical Probe

Utility in Probing DNA Repair Pathways

N-(2-Chloroethyl)-N-nitrosoacetamide and related chloroethylnitrosoureas (CENUs) are instrumental in studying the cellular mechanisms of DNA repair. These compounds induce a specific spectrum of DNA lesions, allowing researchers to probe the activity and capacity of various repair pathways. researchgate.net When cells are treated with a CENU, the compound forms several DNA adducts. nih.govnih.gov The cellular response to these specific adducts provides insight into the functionality of its DNA repair machinery.

A critical DNA lesion formed is at the O-6 position of guanine (B1146940), creating an O(6)-chloroethylguanine adduct. This initial monoadduct is a substrate for the DNA repair protein O(6)-alkylguanine-DNA-alkyltransferase (AGT), also known as O(6)-methylguanine-DNA methyltransferase (MGMT). nih.govnih.govmdpi.com AGT acts in a direct reversal pathway, removing the alkyl group from the guanine base and restoring the DNA's integrity. mdpi.com The level of AGT activity in a cell is a crucial determinant of its resistance to chloroethylating agents. nih.govresearchgate.net By measuring the removal rate of O(6)-chloroethylguanine, researchers can quantify the AGT capacity of a given cell line. nih.gov

If the initial O(6)-chloroethylguanine adduct is not repaired by AGT, it can rearrange to form a more complex and highly cytotoxic lesion: an interstrand cross-link (ICL). nih.govnih.gov Specifically, it can form a 1-(N1-2-deoxyguanosinyl), 2-(N3-2-deoxycytidyl)-ethane cross-link. nih.govnih.gov The formation of these ICLs is a significant challenge for the cell, often triggering cell cycle arrest or apoptosis if not repaired. researchgate.netresearchgate.net The study of how cells handle these specific cross-links provides information on other complex repair pathways, such as those involving components of nucleotide excision repair (NER) and homologous recombination.

Research using CENUs has demonstrated significant differences in the repair rates of individual DNA adducts among different cell lines. nih.gov The levels of adducts like N7-(2-hydroxyethyl)guanine and phosphotriesters often show little change over short periods, suggesting they are not actively repaired, whereas the levels of cross-link precursor adducts are significantly reduced in cells with high AGT activity. nih.gov This differential repair highlights the specificity of the DNA damage response and establishes compounds like this compound as precise tools for dissecting these pathways.

Table 1: DNA Adducts Formed by Chloroethylating Agents and Associated Repair Pathways

| DNA Adduct | Description | Primary Repair Pathway | Significance in Research |

|---|---|---|---|

| O(6)-chloroethylguanine | An initial monoadduct formed on the guanine base. nih.gov | Direct Reversal by O(6)-alkylguanine-DNA-alkyltransferase (AGT/MGMT). nih.govnih.gov | Used to measure a cell's AGT/MGMT repair capacity and its potential resistance to alkylating agents. nih.gov |

| N7-(2-hydroxyethyl)guanine | A stable monoadduct at the N7 position of guanine. nih.gov | Generally considered to be poorly repaired and less cytotoxic. nih.gov | Serves as a marker for initial DNA damage levels, as its levels are not significantly affected by active repair over short timeframes. nih.govnih.gov |

| 1,2-(diguan-7-yl)-ethane | An interstrand cross-link between the N7 positions of two guanine bases. nih.gov | Base Excision Repair (BER), Nucleotide Excision Repair (NER). researchgate.net | Its formation and repair are studied to understand how cells handle bulky, cross-linking DNA damage. nih.gov |

| 1-(N1-deoxyguanosinyl), 2-(N3-deoxycytidyl)-ethane | A highly cytotoxic interstrand cross-link that forms from the unrepaired O(6)-chloroethylguanine precursor. nih.gov | Complex, involving NER and Homologous Recombination. researchgate.net | Considered the primary lesion responsible for the cytotoxic effects of CENUs; its levels correlate with cell death. nih.gov |

Application in Studies of Alkylating Agent Mechanisms of Action

This compound serves as a model compound for studying the mechanism of action of the broader class of alkylating agents, particularly chloroethylnitrosoureas used in chemotherapy. oncohemakey.comnih.gov These agents exert their effects by covalently binding alkyl groups to electron-rich sites on cellular macromolecules, with DNA being the primary target. oncohemakey.commdpi.com

The mechanism begins with the decomposition of the nitrosourea (B86855) compound under physiological conditions. nih.gov This decomposition is a base-catalyzed process that generates a highly reactive chloroethyl diazonium ion intermediate. nih.gov This electrophilic intermediate is the ultimate alkylating species. It readily attacks nucleophilic centers in DNA, with a preference for the nitrogen and oxygen atoms of the purine (B94841) bases, especially the N7 and O6 positions of guanine. mdpi.commdpi.com

The initial reaction forms a monoadduct, such as O(6)-chloroethylguanine. nih.gov This is the first step in a two-step process leading to the most cytotoxic lesion. The chloroethyl group attached to the guanine can then undergo an intramolecular cyclization, eliminating the chloride ion to form a reactive aziridinium (B1262131) ion intermediate while still attached to the DNA. nih.govmdpi.com This strained, three-membered ring is highly electrophilic and poised for a second reaction. mdpi.com This second alkylation step occurs with a base on the opposite DNA strand, typically the N3 of cytosine, resulting in a stable and highly distorting interstrand cross-link (ICL). nih.gov This ICL physically prevents the separation of the DNA strands, thereby blocking critical cellular processes like DNA replication and transcription, ultimately leading to cell death. researchgate.netmdpi.com

By using this compound and its analogs, researchers can dissect this mechanism in detail. Studies comparing standard CENUs with modified versions, such as those linked to DNA-binding peptides, have shown that while the fundamental alkylating chemistry at guanine residues remains, the sequence specificity and efficiency of the reaction can be altered. nih.gov These investigations confirm that the chloroethylnitrosourea moiety is responsible for generating the DNA lesions and that its chemical reactivity is central to its biological function. nih.gov

Table 2: Mechanism of DNA Alkylation by Chloroethylnitrosoureas

| Step | Process | Key Chemical Species | Outcome |

|---|---|---|---|

| 1 | Decomposition | Parent Nitrosourea | Generation of a reactive chloroethyl diazonium ion. nih.gov |

| 2 | First Alkylation (Monoadduct Formation) | Chloroethyl diazonium ion | Covalent attachment of a chloroethyl group to a DNA base, typically O(6)-guanine. nih.gov |

| 3 | Intramolecular Cyclization | O(6)-chloroethylguanine adduct | Formation of a reactive aziridinium ion intermediate attached to the guanine. nih.govmdpi.com |

| 4 | Second Alkylation (Cross-link Formation) | Aziridinium ion intermediate | Reaction with a base (e.g., N3 of cytosine) on the complementary DNA strand, forming a cytotoxic interstrand cross-link. nih.gov |

Use in Developing Chemical Models for DNA Damage Research

A significant application of this compound is its use in the development of chemical models for DNA damage research. To understand the biological consequences of specific types of DNA damage, scientists require methods to induce those lesions in a controlled and reproducible manner. nih.gov this compound and related CENUs provide this capability, enabling the creation of cellular and in vitro models to study the effects of defined DNA adducts and interstrand cross-links. researchgate.net

Researchers have successfully used CENUs like BCNU to establish cell models to study the cellular response to DNA damage. researchgate.net By treating normal cell lines with the agent, they can induce a dose-dependent increase in DNA interstrand cross-links and other lesions. researchgate.net These models allow for the detailed investigation of downstream cellular events, such as the activation of DNA damage signaling pathways, cell cycle arrest (commonly in the G2/M phase), and the initiation of apoptosis. researchgate.netnih.gov

Furthermore, these chemical models are crucial for identifying which specific DNA lesions are responsible for the observed biological outcomes. nih.gov Studies have used radiolabeled CENUs to quantify the levels of various DNA adducts formed in cells and have correlated these levels with cytotoxicity. nih.gov Such experiments have shown a strong correlation between the levels of the dG-dC interstrand cross-link and cell death, identifying it as the principal cytotoxic lesion. nih.gov These findings allow the levels of specific adducts to be used as "molecular dosimeters" to predict therapeutic response. nih.gov

These controlled models are invaluable for studying how genetic differences, such as variations in DNA repair capacity, affect a cell's ability to survive damage. researchgate.netresearchgate.net By creating the same type of damage in different cell lines (e.g., one with proficient DNA repair and one with a deficient pathway), researchers can directly link specific repair mechanisms to cellular outcomes.

Table 3: Chemical Models of DNA Damage Using Chloroethylating Agents

| Model Type | Agent Used | Primary Lesion Studied | Research Application |

|---|---|---|---|

| Cellular Model of Cytotoxicity | BCNU (Carmustine) | DNA Interstrand Cross-links (ICLs). researchgate.net | To study dose-dependent cell death, cell cycle arrest, and the activation of apoptotic pathways. researchgate.net |

| Molecular Dosimetry Model | 1-(2-chloroethyl)-1-nitrosourea (B1198657) (CNU) | Specific adducts (e.g., dG-dC cross-link, N7-bis-G). nih.gov | To correlate the quantity of specific DNA lesions with cellular response and predict therapeutic efficacy. nih.gov |

| DNA Repair Deficiency Model | CENU compounds | O(6)-chloroethylguanine and subsequent ICLs. nih.govnih.gov | To compare the survival and cellular response of cells with and without specific DNA repair proteins (e.g., AGT/MGMT). nih.gov |

Contribution to Understanding Nitrosamide Chemical Biology

Research involving this compound has significantly advanced the broader field of nitrosamide chemical biology. Nitrosamides are a class of compounds characterized by a nitroso group attached to an amide. ontosight.ai They are known for their high chemical reactivity and are frequently used in basic research as potent alkylating agents. ontosight.aimdpi.com

Studies with this compound and its analogs have provided deep insights into the structure-activity relationships of this chemical class. The presence of the 2-chloroethyl group is key to its specific mechanism of forming interstrand cross-links, a property not shared by simpler nitrosamides like N-methyl-N-nitrosourea (MNU), which primarily acts as a methylating agent. mdpi.comnih.gov This highlights how modifications to the alkyl substituent dramatically alter the compound's biological and chemical behavior.

Furthermore, the chemical biology of nitrosamides has been explored through the synthesis of novel conjugates. In pioneering work, a (2-chloroethyl)nitrosourea (Cl-ENU) moiety was covalently linked to lexitropsins, which are peptides that bind to the minor groove of DNA in A-T rich regions. nih.gov These hybrid molecules were designed to target the alkylating agent to specific DNA sequences. The research demonstrated that this strategy could qualitatively and quantitatively control the delivery and release of the DNA alkylating species in a sequence-dependent manner. nih.gov Unlike the parent compound, which primarily alkylated guanine residues, the lexitropsin-conjugated nitrosourea induced DNA damage at adenine (B156593) and thymine (B56734) residues within its binding sites. nih.gov This work exemplifies how the inherent reactivity of the nitrosamide group can be harnessed and directed for sophisticated applications in chemical biology, opening avenues for the development of sequence-specific therapeutic agents.

Future Research Directions and Emerging Academic Themes

Development of Novel Analytical Approaches for Ultra-Trace Level Detection of Adducts